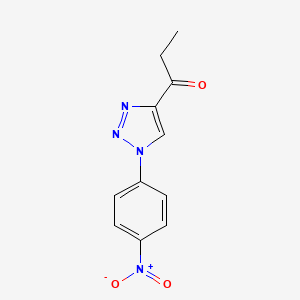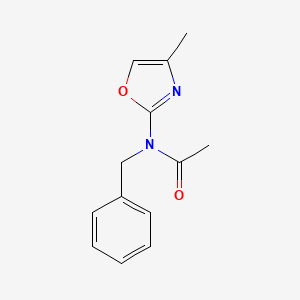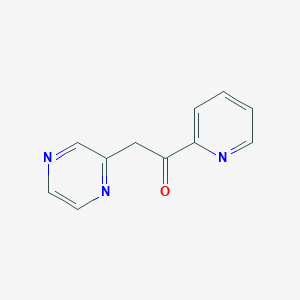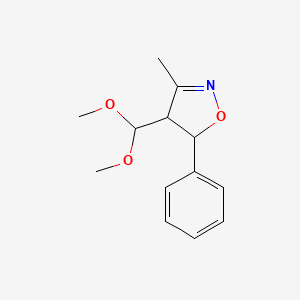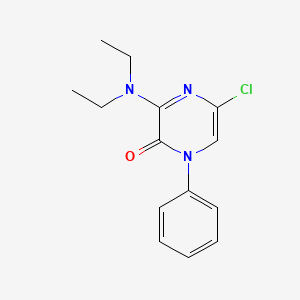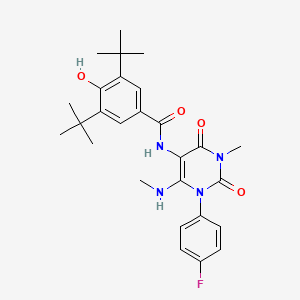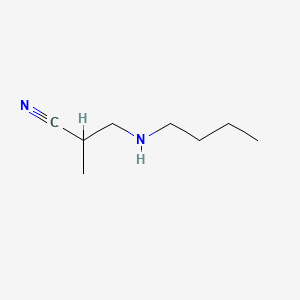
beta-Butylaminoisobutyronitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butylamino)-2-methylpropanenitrile is an organic compound that belongs to the class of amines It is characterized by the presence of a butylamino group attached to a 2-methylpropanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)-2-methylpropanenitrile typically involves the reaction of 2-methylpropanenitrile with butylamine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-methylpropanenitrile+butylamine→3-(butylamino)-2-methylpropanenitrile
Industrial Production Methods
In an industrial setting, the production of 3-(butylamino)-2-methylpropanenitrile may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(butylamino)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or oxides, while reduction can produce primary or secondary amines.
科学研究应用
3-(butylamino)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine interactions and their biological effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(butylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets. The butylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.
相似化合物的比较
Similar Compounds
Butylamine: A simpler amine with similar reactivity but lacking the nitrile group.
2-methylpropanenitrile: Shares the nitrile group but lacks the butylamino functionality.
N-butylamine: Another amine with a different structural arrangement.
Uniqueness
3-(butylamino)-2-methylpropanenitrile is unique due to the combination of the butylamino group and the 2-methylpropanenitrile backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63145-02-8 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC 名称 |
3-(butylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2/c1-3-4-5-10-7-8(2)6-9/h8,10H,3-5,7H2,1-2H3 |
InChI 键 |
YEOFLJMHUKTFBH-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
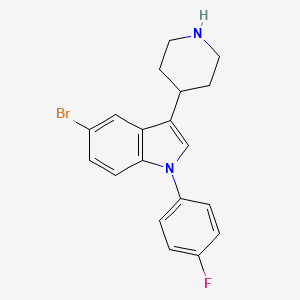
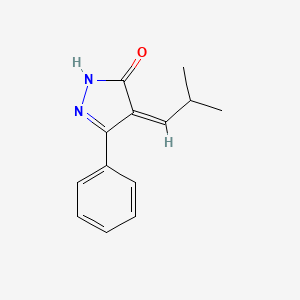
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
